molecular formula C12H12F3NO2 B1403199 3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one CAS No. 154258-46-5

3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one

Cat. No. B1403199
CAS RN: 154258-46-5
M. Wt: 259.22 g/mol
InChI Key: MLYHTTMXNXRTCX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, commonly known as DMATF, is a compound that has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. DMATF has a unique molecular structure, consisting of a dimethylamino group, a trifluoromethoxy group, and a phenyl ring. This molecular structure gives DMATF the ability to interact with other molecules in a variety of ways, which can be harnessed for various research applications. In

Scientific Research Applications

  • Nonlinear Optical Properties : A study by Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its third-order nonlinear optical properties. The compound exhibited a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications, such as optical limiters (Rahulan et al., 2014).

  • Chemical Reactivity with Phosphorus Reagents : Ali et al. (2019) studied the reactivity of a similar compound with various phosphorus reagents. This research led to the synthesis of novel diethyl 2-phosphonochromone and other phosphorus-containing compounds, which could have implications in synthetic chemistry and materials science (Ali et al., 2019).

  • Fluorescent Chemosensor for Metal Ions : Singh et al. (2014) synthesized and characterized a novel compound that acts as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe3+ ions. This highlights its potential use in environmental monitoring and analytical chemistry (Singh et al., 2014).

  • Proton Acceptor in Hydrogen Bonds : Research by Pleier et al. (2003) demonstrated that due to the electron-donating effects of the dimethylamino groups, such compounds are excellent proton acceptors. This study, involving structural techniques and calculations, provides insight into intra- and intermolecular hydrogen bonds, which is valuable for understanding molecular interactions (Pleier et al., 2003).

  • Antimicrobial Activity : Swarnkar et al. (2014) conducted a study where they synthesized N, N-dimethylaniline containing pyrazole derivatives from a chalcone compound. These compounds were screened for their antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals and healthcare (Swarnkar et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)18-12(13,14)15/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYHTTMXNXRTCX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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